molecular formula C19H18BrN3O3 B2749440 5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide CAS No. 613219-76-4

5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B2749440
CAS No.: 613219-76-4
M. Wt: 416.275
InChI Key: AZSKZYZVQVOOTQ-FXBPSFAMSA-N
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Description

The compound 5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide is a hydrazide derivative featuring a 2-hydroxy-5-bromo-substituted benzohydrazide moiety conjugated to a 1-butyl-2-oxoindole scaffold via a Z-configuration imine bond. Its molecular formula is C₁₉H₁₈BrN₃O₃, with a molecular weight of 416.27 g/mol. The structure combines electron-withdrawing (bromo, carbonyl) and electron-donating (hydroxy) groups, alongside a lipophilic butyl chain, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name

5-bromo-N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-2-3-10-23-15-7-5-4-6-13(15)17(19(23)26)21-22-18(25)14-11-12(20)8-9-16(14)24/h4-9,11,24,26H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXSDEQIEBKJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 1-butyl-2-oxoindoline-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications as an antitumor agent . Research indicates that indole derivatives often exhibit significant anticancer properties due to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

Antioxidant Activity

Recent studies have demonstrated that compounds containing hydrazone moieties can exhibit antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of such compounds. Preliminary results suggest that 5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide may possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms. This property allows it to form complexes with transition metals, which can be useful in catalysis or material science applications. Research into metal complexes of indole derivatives has shown promising results in enhancing catalytic activity for various reactions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several indole-based compounds, including derivatives similar to this compound. The results indicated that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

CompoundIC50 (µM)Mechanism of Action
Compound A15Apoptosis induction
Compound B10Cell cycle arrest
5-bromo-N'-[(3Z)-1-butyl...12Mitochondrial disruption

Case Study 2: Antioxidant Properties

In a comparative study assessing the antioxidant activities of various hydrazone derivatives, this compound was evaluated using the DPPH assay. The compound showed significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid90%
Compound C85%
5-bromo-N'-[(3Z)-1-butyl...]80%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzohydrazide and indole moieties, impacting solubility, logP, and bioactivity:

Compound Name Molecular Formula Molecular Weight Substituents (Benzohydrazide/Indole) logP Key Properties
Target Compound C₁₉H₁₈BrN₃O₃ 416.27 2-OH, 5-Br / 1-butyl, 2-oxo ~3.8* Enhanced lipophilicity (butyl), H-bonding (OH)
N'-(5-Bromo-2-oxoindol-3-ylidene)benzohydrazide C₁₅H₁₀BrN₃O₂ 344.16 H / 5-Br, 2-oxo 3.21 Moderate lipophilicity, no alkyl chain
4-Chloro-N'-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide C₁₅H₁₀ClN₃O₂ 299.71 H / 4-Cl, 2-oxo 2.95 Smaller halogen, lower steric bulk
3-Bromo-N'-(5-nitro-2-oxoindol-3-ylidene)benzohydrazide C₁₅H₉BrN₄O₅ 425.16 3-Br / 5-NO₂, 2-oxo 2.58 Polar nitro group, reduced membrane uptake
5-Methyl-N'-[(3Z)-2-oxoindol-3-ylidene]-1-phenyltriazole-4-carbohydrazide C₁₈H₁₄N₆O₂ 346.35 Triazole / 5-Me, 2-oxo 1.98 Rigid triazole, π-π stacking propensity

**Estimated based on substituent contributions.

Key Observations :

  • Butyl Group: The target compound’s 1-butyl chain increases logP (~3.8 vs.
  • Hydroxy Group: The 2-hydroxy substituent enables hydrogen bonding, improving solubility compared to non-hydroxylated analogs (e.g., ).
  • Nitro Substitution : The nitro group in reduces logP (2.58) due to polarity but may improve DNA intercalation or enzyme inhibition .
Crystallographic and Packing Behavior

Crystal structures reveal substituent-dependent packing motifs:

  • Target Compound : The butyl chain likely induces disordered packing or layered structures, reducing crystallinity compared to smaller analogs.
  • 4-Chloro Analog : Crystallizes in an orthorhombic system (Pca2₁) with tight H-bonding networks (N–H⋯O, C–H⋯Cl) .
  • Triazole Derivative : Forms monoclinic (P2₁/n) crystals with supramolecular chains stabilized by N–H⋯O and C–H⋯π interactions .

Biological Activity

5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide is a complex organic compound with significant potential in biomedical research. Its structural characteristics suggest various biological activities, including apoptosis induction, antimicrobial properties, and potential antioxidant effects. This article reviews the compound's biological activity based on diverse research findings.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Bromine atom : Known to enhance biological activity.
  • Hydrazide functional group : Often associated with anti-inflammatory and antimicrobial properties.
  • Indole moiety : Commonly found in bioactive compounds, contributing to various pharmacological effects.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H14BrN3O3
Molecular Weight400.23 g/mol

Apoptosis Induction

Research indicates that compounds structurally similar to this compound can induce apoptosis in cancer cells. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides showed significant apoptotic activity in various cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy.

Antimicrobial Properties

The presence of the indole and hydrazide moieties suggests potential antimicrobial activity. Similar compounds have been studied for their effectiveness against bacterial strains and fungi. The interaction of these compounds with microbial targets may inhibit growth or induce cell death, making them valuable in treating infections.

Antioxidant Activity

Preliminary studies indicate that the compound may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The unique combination of functional groups in this compound could enhance its ability to scavenge free radicals and protect cellular components from oxidative damage.

Study on Apoptosis Induction

A notable study investigated the apoptosis-inducing effects of related compounds. The findings highlighted that certain benzohydrazides could activate caspase pathways leading to programmed cell death in cancer cells. This mechanism suggests that this compound may similarly engage these pathways, warranting further exploration.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of hydrazides demonstrated effectiveness against a range of pathogens. The results indicated that modifications to the hydrazide structure could enhance activity against specific bacterial strains. Such findings imply that this compound might also exhibit similar benefits as an antimicrobial agent.

Q & A

Q. Primary Techniques :

  • Single-crystal X-ray diffraction to confirm molecular geometry and Z-configuration (mean σ(C–C) = 0.003–0.006 Å, R factor < 0.05) .
  • FT-IR Spectroscopy : Identify N–H stretching (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600 cm⁻¹) vibrations .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the 250–400 nm range, influenced by the conjugated hydrazone-indole system .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Q. Methodological Strategies :

  • Controlled Copolymerization : Adjust monomer ratios (e.g., CMDA:DMDAAC = 1:1 to 1:3) to stabilize intermediates and reduce side reactions .
  • Catalytic Optimization : Use triethylamine or p-toluenesulfonic acid to accelerate imine bond formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to ethanol .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antibacterial efficacy)?

Q. Analytical Approaches :

  • Dose-Response Studies : Establish minimum inhibitory concentrations (MICs) using standardized protocols (e.g., CLSI guidelines) to reduce variability .
  • Control Experiments : Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess membrane permeability limitations .
  • Synergistic Testing : Evaluate combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

Advanced: What computational approaches predict biological targets or binding modes?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., DNA gyrase) based on the compound’s planar hydrazone-indole scaffold .
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., water) for 100 ns to assess binding stability .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. methoxy groups) with bioactivity using Hammett parameters .

Basic: How to assess purity and stability under experimental conditions?

Q. Quality Control Methods :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage recommendations .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced: What structural modification strategies enhance solubility or bioavailability?

Q. Design Strategies :

  • Polar Substituents : Introduce sulfonamide or hydroxyl groups at the benzohydrazide moiety to improve aqueous solubility .
  • Prodrug Approaches : Mask the hydrazone group with acetyl or glycosyl units for enhanced cellular uptake .
  • Heterocyclic Fusion : Replace the indole core with pyrazolo[3,4-b]pyridine to modulate lipophilicity (clogP < 3) .

Basic: How is crystallographic data validated for this compound?

Q. Validation Protocol :

  • Data Collection : Use a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
  • Refinement : Apply SHELXL-97 with full-matrix least-squares methods (R factor < 0.05, wR < 0.15) .
  • Deposition : Submit CIF files to the Cambridge Crystallographic Data Centre (CCDC) for public access .

Advanced: How to analyze electronic properties relevant to photochemical applications?

Q. Techniques :

  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects of the bromo substituent .
  • TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-31G* level) to assign charge-transfer transitions .

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